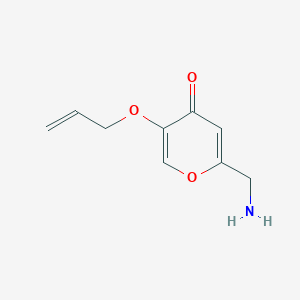

![molecular formula C16H14N4O4S2 B2985237 2-[(5-苯基-1,3,4-恶二唑-2-基)硫烷基]-N-(4-磺酰胺苯基)乙酰胺 CAS No. 511288-86-1](/img/structure/B2985237.png)

2-[(5-苯基-1,3,4-恶二唑-2-基)硫烷基]-N-(4-磺酰胺苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

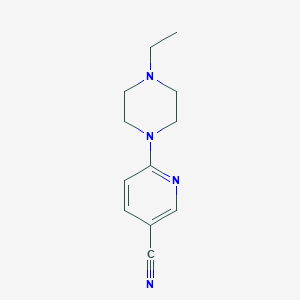

“2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide” is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted phenyl [(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors . Phenyl acetic acid 1 through a series of reactions was converted into 5-benzyl-1,3,4-oxadiazole-2-thione 4 .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The title compound, 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, was prepared by the regioselective S-alkylation of 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione with 2-chloro-N-(pyrazin-2-yl)acetamide .科学研究应用

计算和药理学潜力

- 计算和药理学评估:专注于 1,3,4-恶二唑衍生物(包括类似化合物)的计算和药理学潜力的研究,在各种分析中显示出结合和中等抑制效果。研究了这些衍生物的毒性、肿瘤抑制、自由基清除、镇痛和抗炎潜力 (Faheem,2018 年)。

抗菌和溶血剂

- 抗菌和溶血活性:合成了类似恶二唑化合物的 N-取代衍生物,并筛选了它们的抗菌和溶血活性。发现其中许多化合物对选定的微生物物种具有不同程度的活性 (Rehman 等人,2016 年)。

抗菌和抗酶潜力

- 抗菌和抗酶评估:类似乙酰胺的 N-取代衍生物对某些细菌菌株表现出抗菌筛选,并对脂氧合酶酶表现出低潜力。溶血研究提供了有关这些分子的细胞毒性行为的宝贵信息 (Nafeesa 等人,2017 年)。

结构分析和生物学研究

- 晶体结构和生物学研究:表征了类似的 1,3,4-恶二唑衍生物的晶体结构和生物活性。这些化合物表现出抗菌活性,特别是对金黄色葡萄球菌,并且一些化合物表现出有效的抗氧化活性 (Karanth 等人,2019 年)。

衍生物的合成和评估

- 合成和抗菌活性评估:合成了各种 N-取代的 5-苄基-1,3,4-恶二唑-2-基-2''-硫烷基乙酰胺衍生物,并筛选了它们对乙酰胆碱酯酶和脂氧合酶等酶的活性,显示出中等到高的活性 (Siddiqui 等人,2013 年)。

抗结核剂

- 抗结核活性:发现某些 1,3,4-恶二唑衍生物是一类新的抗结核药物,对结核分枝杆菌和多重耐药菌株表现出出色的体外活性 (Karabanovich 等人,2016 年)。

属性

IUPAC Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S2/c17-26(22,23)13-8-6-12(7-9-13)18-14(21)10-25-16-20-19-15(24-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H2,17,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVWDSIDLCYMMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

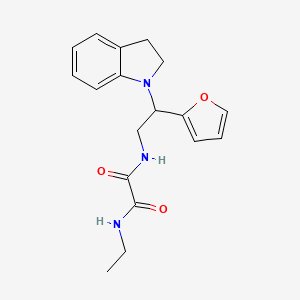

![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)

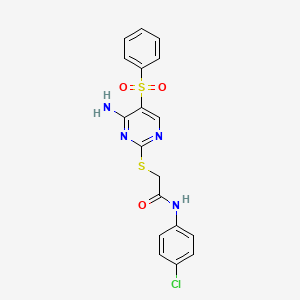

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2985155.png)

![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)

![N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2985162.png)

![2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2985165.png)

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)